1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate)

Physicochemical characterization Salt selection Reference standard preparation

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate), CAS 79146-63-7, is the toluene-4-sulfonic acid (tosylate) salt of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. It belongs to the 2,4-dichlorophenyl-imidazolyl-ethanone class, a structurally defined subset of imidazole derivatives distinct from the corresponding ethanol analogs.

Molecular Formula C18H16Cl2N2O4S
Molecular Weight 427.3 g/mol
CAS No. 79146-63-7
Cat. No. B12691148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate)
CAS79146-63-7
Molecular FormulaC18H16Cl2N2O4S
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2
InChIInChI=1S/C11H8Cl2N2O.C7H8O3S/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7H,6H2;2-5H,1H3,(H,8,9,10)
InChIKeyNTDDQTLMDLQJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) (CAS 79146-63-7): Procurement-Grade Overview for the Tosylate Salt of a Key Imidazole Ketone Intermediate


1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate), CAS 79146-63-7, is the toluene-4-sulfonic acid (tosylate) salt of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. It belongs to the 2,4-dichlorophenyl-imidazolyl-ethanone class, a structurally defined subset of imidazole derivatives distinct from the corresponding ethanol analogs [1]. The compound carries EINECS number 279-097-9 and is registered under REACH as a chemical intermediate [2]. Its free base (CAS 46503-52-0) has been identified as an imazalil metabolite in food samples and serves as a building block in the synthesis of azole antifungal active pharmaceutical ingredients including oxiconazole and sertaconazole [3][4].

Why the Tosylate Salt of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Cannot Be Substituted by the Free Base or Nitrate Salt Without Consequence


The free base (CAS 46503-52-0, MW 255.1, mp 76–78 °C) and the nitrate salt (CAS 24155-29-1, MW 318.11) differ fundamentally from the tosylate salt (MW 427.3) in molecular weight, lipophilicity (LogP 2.28 for the tosylate versus a predicted LogP of ~3.07 for the free base), and solid-state properties [1][2]. Salt formation with toluene-4-sulfonic acid alters crystallinity, hygroscopicity, and solubility; these parameters directly affect gravimetric accuracy in reference standard preparation, stoichiometric control in multi-step syntheses, and long-term storage stability [3]. Interchanging salt forms without re-validation introduces quantitative uncertainty in analytical workflows and may compromise reaction yields in regulated intermediate supply chains.

Quantitative Differentiation Evidence for 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) Against Closest Analogs


Molecular Weight and LogP Differentiation: Tosylate Salt (CAS 79146-63-7) Versus Free Base (CAS 46503-52-0) and Nitrate Salt (CAS 24155-29-1)

The tosylate salt (MW 427.30) provides a 1.67-fold higher molecular weight than the free base (MW 255.10) and a 1.34-fold higher molecular weight than the nitrate salt (MW 318.11), enabling more precise gravimetric handling for quantitative analytical workflows [1]. The tosylate salt has a measured LogP of 2.28, indicating moderated lipophilicity relative to the more lipophilic free base (predicted LogP ~3.07) [2]. The free base melts at 76–78 °C, while the tosylate salt, by virtue of its ionic character, is expected to exhibit a substantially higher melting point and reduced sublimation tendency, though an experimentally measured melting point for the tosylate was not identified in the accessed sources [1].

Physicochemical characterization Salt selection Reference standard preparation

Validated Reverse-Phase HPLC Method for the Tosylate Salt: Enabling Pharmacokinetic and Impurity Profiling Workflows

A dedicated reverse-phase HPLC method has been established for 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The method is scalable from analytical to preparative scale for impurity isolation and is described as suitable for pharmacokinetic studies [1]. Smaller 3 µm particle columns are available for fast UPLC adaptation [1]. No equivalent validated method specifically optimized for the nitrate salt or free base was identified in the accessed literature.

Analytical method validation HPLC Pharmacokinetics Impurity isolation

Detection as an Imazalil Metabolite in Food: Relevance for Pesticide Residue Reference Standard Applications

The free base ketone, 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-imidazole, was unequivocally identified as a metabolite of the fungicide imazalil in lemon samples using UHPLC-QTOF mass spectrometry, alongside the hydroxyethyl metabolite [1]. Accurate mass data from TOF MS and product ion spectra from QTOF MS/MS experiments provided unambiguous confirmation [1]. The tosylate salt form (CAS 79146-63-7) offers a stable, crystalline source of this ketone for use as a reference standard in multi-residue pesticide monitoring programs, where the ketone metabolite must be distinguished from the more abundant alcohol metabolite R14821 (CAS 24155-42-8) .

Pesticide residue analysis Food safety Metabolite identification LC-MS/MS

Enantioselective Aquatic Toxicity of the Structurally Related Imazalil Metabolite: Implications for Environmental Risk Assessment Studies

For the closely related chiral alcohol metabolite R14821 (imazalil-M, CAS 24155-42-8), enantioselective acute toxicity was demonstrated: S-(+)-imazalil-M exhibited 2.21-fold higher toxicity to Pseudokirchneriella subcapitata and 1.70-fold higher toxicity to Daphnia magna compared to R-(-)-imazalil-M [1]. While these data are for the alcohol metabolite rather than the ketone itself, the structural similarity—differing only in the oxidation state at the benzylic carbon (C=O vs. CH-OH)—supports the inference that the ketone enantiomers may likewise display differential biological activity [1]. No direct enantioselective toxicity data were identified for the ketone form.

Enantioselective toxicity Aquatic toxicology Environmental fate Chiral pesticide

Role as a Key Synthetic Intermediate in Oxiconazole and Sertaconazole Manufacturing Routes

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (the free base of the target compound) serves as the first committed intermediate in the industrial synthesis of oxiconazole nitrate: it is reacted with hydroxylamine to form the (Z)-oxime, which is subsequently condensed with 2,4-dichlorobenzyl chloride [1]. For sertaconazole, the ketone is reduced to the corresponding alcohol, then etherified with 3-(bromomethyl)-7-chlorobenzo[b]thiophene [2]. The tosylate salt form offers advantages in these synthetic sequences by providing precisely defined stoichiometry and eliminating the need to handle the free base, which may be prone to variability in purity and physical form across suppliers [3].

Process chemistry API intermediate Oxiconazole Sertaconazole Supply chain

Procurement-Relevant Application Scenarios for 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) (CAS 79146-63-7)


Pesticide Residue Monitoring: Imazalil Metabolite Reference Standard for LC-MS/MS and GC-MS Methods

Regulatory and contract testing laboratories performing imazalil residue analysis in citrus fruits, grapes, apples, and processed products (wine, juice) require certified reference standards of both the alcohol metabolite (R14821, CAS 24155-42-8) and the ketone metabolite [1]. The tosylate salt (CAS 79146-63-7) provides a stable, crystalline source of the ketone metabolite that can be used to prepare calibration curves, verify instrument response, and validate recovery in accordance with SANTE guidelines [1][2]. Its distinct LogP (2.28) and chromatographic behavior enable unambiguous separation from the alcohol metabolite during multi-residue screening [3].

Process Chemistry and GMP Intermediate Supply: Manufacturing of Oxiconazole and Related Azole Antifungals

The tosylate salt serves as a stoichiometrically defined, storage-stable source of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone for the first step of oxiconazole synthesis (oxime formation) and, following reduction, for sertaconazole production [4][5]. Compared to sourcing the free base from multiple vendors with variable purity and physical form, the tosylate salt's crystalline nature and precisely defined counterion content (1:1 stoichiometry) facilitate batch-to-batch consistency in regulated intermediate manufacturing [6].

Environmental Fate and Ecotoxicology Studies: Enantioselective Behavior of Imidazole Fungicide Metabolites

The demonstrated enantioselective aquatic toxicity of the structurally related alcohol metabolite (2.21-fold difference between S- and R-enantiomers for P. subcapitata) highlights the need for enantiomerically pure or enantiomerically characterized ketone standards in environmental risk assessment [7]. The tosylate salt's favorable solid-state properties may facilitate chiral chromatographic resolution or stereoselective synthesis approaches to obtain individual enantiomers for toxicity testing [7].

Analytical Method Development and Validation: Pharmacokinetic and Impurity Profiling

The validated RP-HPLC method on Newcrom R1 columns, scalable from analytical to preparative scale and adaptable to UPLC and MS detection, provides a ready-to-deploy separation platform for laboratories developing pharmacokinetic assays or impurity profiling methods for imidazole-containing drug substances [3]. The availability of a pre-optimized method reduces the time from compound procurement to productive analytical use.

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